REACTION_CXSMILES
|
[Mg:1].[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Mg+2]>>[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Mg+2:1].[OH2:3].[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Mg+2:1] |f:1.2,3.4,5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is consumed greatly
|
Name
|
magnesium sulfate
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
magnesium sulfate monohydrate
|
Type
|
product
|
Smiles
|
O.S(=O)(=O)([O-])[O-].[Mg+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |